4,5-Dichlorothiophene-2,3-dicarbaldehyde CAS 89465-82-7 properties
4,5-Dichlorothiophene-2,3-dicarbaldehyde CAS 89465-82-7 properties
An In-depth Technical Guide to 4,5-Dichlorothiophene-2,3-dicarbaldehyde (CAS 89465-82-7): A Versatile Heterocyclic Building Block
Executive Summary
4,5-Dichlorothiophene-2,3-dicarbaldehyde is a highly functionalized heterocyclic compound of significant interest to researchers in organic synthesis, materials science, and drug discovery. The presence of two reactive aldehyde groups ortho to each other on a stable, electron-rich thiophene core, which is further modified by two chlorine atoms, makes it a uniquely versatile precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic strategy, details expected analytical characterization, explores its chemical reactivity, and discusses its potential applications. The content is tailored for professionals who require a deep technical understanding of this valuable chemical intermediate.
Introduction: The Strategic Value of Functionalized Thiophenes
Thiophene and its derivatives are foundational scaffolds in modern chemistry.[1] They are classified as "privileged structures" in medicinal chemistry, appearing in numerous approved drugs, and are integral components in the field of organic electronics.[2][3] The unique electronic properties of the sulfur-containing aromatic ring can enhance pharmacokinetic profiles, modulate biological activity, and provide desirable photophysical characteristics.[1][2]
4,5-Dichlorothiophene-2,3-dicarbaldehyde (CAS 89465-82-7) emerges as a particularly powerful building block. Its structure is distinguished by:
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A Dichlorinated Core: The chlorine substituents enhance the reactivity of the thiophene ring towards certain transformations and provide sites for further functionalization, such as cross-coupling reactions.[4]
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Vicinal Dicarbaldehyde Functionality: The two adjacent aldehyde groups are poised for cyclocondensation reactions, enabling the efficient synthesis of fused heterocyclic systems like thieno[3,4-d]pyridazines or thienopyrroles, which are challenging to access through other routes.
This combination of features positions the molecule as a key intermediate for creating novel conjugated materials, complex agrochemicals, and diverse libraries of compounds for drug discovery screening.[2]
Physicochemical and Safety Profile
A summary of the known physical and chemical properties is presented below. Due to the specialized nature of this compound, some data is not publicly available and should be determined experimentally.
Key Properties
| Property | Value | Source |
| CAS Number | 89465-82-7 | [5] |
| Molecular Formula | C₆H₂Cl₂O₂S | [5] |
| Molecular Weight | 209.05 g/mol | [5] |
| Appearance | Data not available; likely a solid at room temperature | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Expected to have low water solubility | [6] |
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]
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Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[6] May be harmful if swallowed or inhaled.[8]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, potentially under an inert atmosphere to prevent oxidation of the aldehyde groups.[7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Synthesis and Purification Strategy
A robust and scalable synthesis of 4,5-Dichlorothiophene-2,3-dicarbaldehyde is critical for its utilization. While a specific literature preparation is not cited, a chemically sound route can be designed based on established transformations of the thiophene core. The following multi-step synthesis is proposed, starting from commercially available 2,3-dimethylthiophene.
Proposed Synthetic Workflow
The overall strategy involves the direct chlorination of the thiophene ring followed by radical-initiated bromination of the methyl groups, and finally, conversion of the resulting dibromide to the dialdehyde.
Caption: Proposed synthetic pathway for 4,5-Dichlorothiophene-2,3-dicarbaldehyde.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of 4,5-Dichloro-2,3-dimethylthiophene
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Causality: Direct chlorination of the electron-rich thiophene ring is an effective strategy. N-Chlorosuccinimide (NCS) is selected as a mild and regioselective chlorinating agent, which is known to effectively chlorinate thiophene derivatives, often in polar solvents like acetic acid or DMF to facilitate the reaction.[9]
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To a stirred solution of 2,3-dimethylthiophene (1.0 eq) in a 1:1 mixture of acetic acid and N,N-dimethylformamide (DMF), cool the reaction vessel to 0 °C in an ice bath.
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Add NCS (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 4,5-Dichloro-2,3-bis(bromomethyl)thiophene
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Causality: The methyl groups on the thiophene ring can be converted to bromomethyl groups via a free-radical bromination mechanism. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, and a radical initiator like AIBN (Azobisisobutyronitrile) is required to start the reaction.[10]
-
Dissolve the crude 4,5-dichloro-2,3-dimethylthiophene (1.0 eq) in carbon tetrachloride (CCl₄).
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Add NBS (2.1 eq) and a catalytic amount of AIBN (0.05 eq).
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Heat the mixture to reflux (approx. 77 °C) and irradiate with a UV lamp to facilitate initiation.
-
Continue refluxing for 4-6 hours until TLC analysis shows consumption of the starting material.
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Cool the reaction to room temperature and filter off the succinimide byproduct.
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Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to give the crude dibromide.
Step 3: Synthesis of 4,5-Dichlorothiophene-2,3-dicarbaldehyde (Sommelet Reaction)
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Causality: The Sommelet reaction provides a classic and effective method for converting benzylic-type halides to aldehydes. The reaction proceeds through the formation of a hexaminium salt, which is subsequently hydrolyzed to yield the aldehyde.[10]
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Dissolve the crude 4,5-dichloro-2,3-bis(bromomethyl)thiophene (1.0 eq) in chloroform.
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Add hexamethylenetetramine (2.2 eq) and stir vigorously. The reaction is often exothermic.
-
Heat to reflux for 2-3 hours to ensure complete formation of the bis-hexaminium salt precipitate.
-
Cool the mixture, filter the salt, and wash it with cold chloroform.
-
Hydrolyze the salt by heating it in a mixture of water and acetic acid or dilute HCl until the aldehyde product is formed, often detectable by its characteristic odor or by TLC.
-
Cool the solution and extract the product with dichloromethane.
-
Wash the organic layer with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate.
Purification
The final crude product should be purified by column chromatography on silica gel, typically using a solvent system such as a gradient of ethyl acetate in hexane, to yield the pure 4,5-Dichlorothiophene-2,3-dicarbaldehyde.
Spectroscopic Characterization
Structural confirmation of the final product relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known structure and general spectroscopic principles.[11]
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¹H NMR (Nuclear Magnetic Resonance):
-
The spectrum is expected to be simple, showing two singlets in the downfield region, corresponding to the two aldehyde protons.
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δ 10.0-10.5 ppm (2H, 2 x s): These chemical shifts are characteristic of aldehyde protons. The two protons may be chemically non-equivalent due to hindered rotation or subtle electronic differences, potentially resulting in two distinct singlets.[12]
-
-
¹³C NMR:
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δ ~180-190 ppm: Two signals corresponding to the two carbonyl carbons of the aldehyde groups.
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δ ~130-150 ppm: Four signals for the four carbons of the thiophene ring. The carbons bearing the chlorine atoms (C4, C5) and those attached to the aldehyde groups (C2, C3) will have distinct chemical shifts.
-
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IR (Infrared) Spectroscopy:
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A strong, sharp absorption band in the region of 1690-1715 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.
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Two weaker bands may be observed around 2720 cm⁻¹ and 2820 cm⁻¹ , corresponding to the C-H stretching of the aldehyde group (Fermi doublets).
-
-
MS (Mass Spectrometry):
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The molecular ion peak (M⁺) will be observed at m/z ≈ 209.
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A characteristic isotopic cluster will be present due to the two chlorine atoms (³⁵Cl and ³⁷Cl). The expected pattern will show peaks at M (m/z 209), M+2 (m/z 211), and M+4 (m/z 213) in an approximate intensity ratio of 9:6:1, which is a definitive indicator of a dichlorinated compound.
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Chemical Reactivity and Synthetic Applications
The dual functionality of 4,5-Dichlorothiophene-2,3-dicarbaldehyde makes it a valuable precursor for a wide range of chemical transformations.
Caption: Key reaction pathways for 4,5-Dichlorothiophene-2,3-dicarbaldehyde.
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Cyclocondensation Reactions: This is the most powerful application. Reaction with hydrazine (N₂H₄) or its derivatives will readily form the fused thieno[3,4-d]pyridazine ring system. Similarly, reactions with primary amines can lead to the formation of fused thienopyrrole derivatives. These reactions build molecular complexity in a single, efficient step.
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Wittig and Related Olefinations: Both aldehyde groups can react with phosphorus ylides to form dialkenylthiophenes, which are useful monomers for polymerization or as components in conjugated materials.
-
Oxidation and Reduction: The aldehyde groups can be easily oxidized to the corresponding dicarboxylic acid using standard oxidants like potassium permanganate or Jones reagent. Conversely, they can be reduced to diols (thiophene-2,3-dimethanol) using reducing agents like sodium borohydride (NaBH₄).
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Cross-Coupling Reactions: Although challenging, the chlorine atoms on the thiophene ring could potentially undergo Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions under specific conditions, allowing for the introduction of aryl or alkyl groups at the 4 and 5 positions.
Conclusion
4,5-Dichlorothiophene-2,3-dicarbaldehyde is a high-value, multifunctional chemical intermediate with significant untapped potential. Its strategic arrangement of reactive sites—two chlorine atoms and two vicinal aldehyde groups—provides chemists with a versatile platform for synthesizing a diverse array of complex molecules. From fused heterocyclic systems for pharmaceutical research to novel conjugated materials, this compound serves as a key starting material. The synthetic and analytical frameworks provided in this guide offer a solid foundation for researchers looking to exploit the unique chemical properties of this potent building block.
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